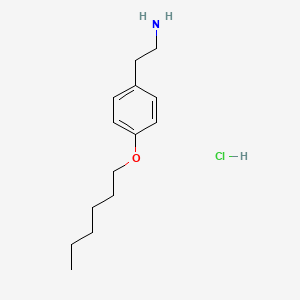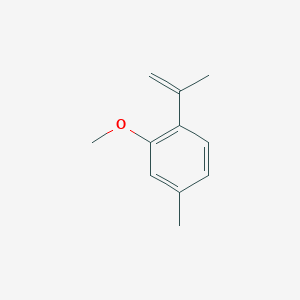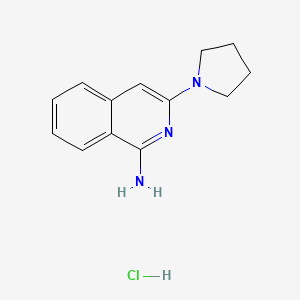
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H17ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an isoquinoline core substituted with an amino group and a pyrrolidinyl group, and it is often used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride typically involves the reaction of isoquinoline with appropriate reagents to introduce the amino and pyrrolidinyl groups. One common method involves the reaction of isoquinoline with 1-chloropyrrolidine in the presence of a base, followed by the introduction of the amino group through a subsequent reaction with ammonia or an amine source. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反応の分析
Types of Reactions
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
科学的研究の応用
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 1-Amino-3-(4-pyridyl)isoquinoline dihydrochloride
- 1-Aminoisoquinoline
- 1-Amino-3-(1-pyrrolidinyl)isoquinoline
Uniqueness
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
37989-10-9 |
|---|---|
分子式 |
C13H16ClN3 |
分子量 |
249.74 g/mol |
IUPAC名 |
3-pyrrolidin-1-ylisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c14-13-11-6-2-1-5-10(11)9-12(15-13)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15);1H |
InChIキー |
QBHKIULRLFVDOS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C(=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



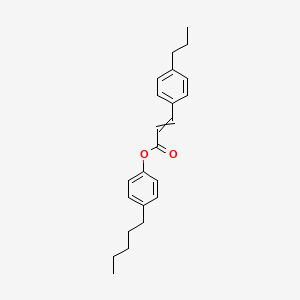
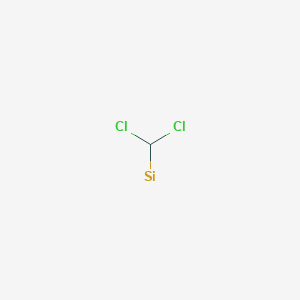

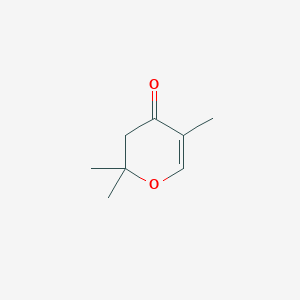
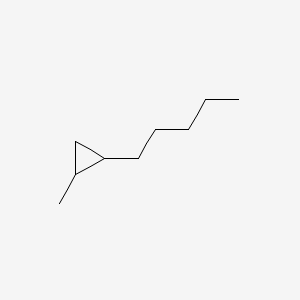
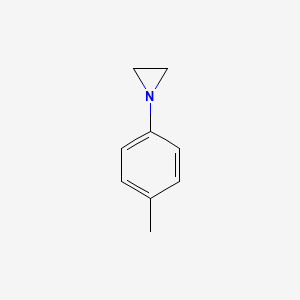
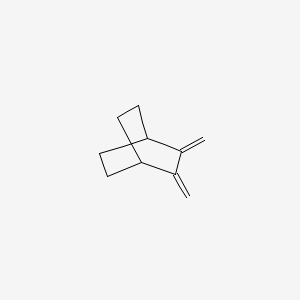
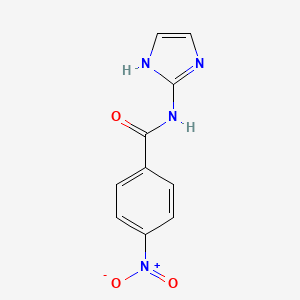
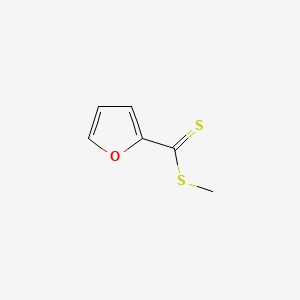
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
